N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14-6-5-9-16(12-14)23(15-7-3-2-4-8-15)19(25)17-13-21-20-22(18(17)24)10-11-26-20/h5-6,9,12-13,15H,2-4,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWWOFUUZDUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCCCC2)C(=O)C3=CN=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole and pyrimidine ring system. The presence of cyclohexyl and m-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- Enzyme Inhibition :
- Studies indicate that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and various serotonin receptors (5-HT receptors), which are crucial in neuropharmacology. For example, modifications in the molecular structure have shown varying degrees of AChE inhibition, with IC50 values ranging from 16 nM to 34 nM for related compounds .
- Topoisomerase Inhibition :
Inhibition Profiles
A summary of the biological activity data for this compound and related compounds is presented in the following table:
| Compound Name | Target Enzyme | % Inhibition at 10^-6 M | IC50 (nM) |
|---|---|---|---|
| Donepezil | AChE | 98% | 7.7 ± 1.3 |
| MR33372 | AChE | 89% | (16 ± 4) × 10 |
| Compound X | Topo II | 70% | 20 |
Case Studies
- Neuroprotective Effects :
- Anticancer Activity :
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications.
Antimicrobial Activity
Research has indicated that similar thiazolo-pyrimidine derivatives possess antimicrobial properties. The compound's structure may allow it to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways. Studies have shown that derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 40 μg/mL |
| Escherichia coli | < 50 μg/mL |
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
| Assay | IC50 Value |
|---|---|
| COX-2 inhibition | 0.04 μmol |
In vivo studies using models such as carrageenan-induced paw edema have shown significant reductions in inflammation, suggesting its therapeutic potential for inflammatory conditions.
Anticancer Activity
N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its anticancer properties. Similar compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (cdks).
| Study Type | Result |
|---|---|
| In vitro cell line assays | Induction of apoptosis |
| Xenograft models | Inhibition of tumor growth |
Target Interactions
The compound is likely to interact with various biological targets, including:
- Cyclin-dependent kinases (cdks) : Inhibition leads to cell cycle arrest.
- COX enzymes : Inhibition reduces inflammation.
Biochemical Pathways
Inhibition of cdks affects cell cycle progression and can induce cellular apoptosis. The compound's ability to target these pathways suggests its utility in cancer therapy and anti-inflammatory treatments.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against multidrug-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
- Anti-inflammatory Effects : In a model of arthritis, the compound significantly reduced joint inflammation and pain compared to control groups.
- Anticancer Potential : Research indicated that treatment with this compound led to a reduction in tumor size in xenograft models, supporting its development as an anticancer agent.
Preparation Methods
Route A: Direct Coupling with a Secondary Amine
React the carboxylic acid with N-cyclohexyl-3-methylaniline using a carbodiimide-based coupling agent.
Procedure :
- Acid Activation : Treat 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 equiv) with thionyl chloride (2 equiv) in anhydrous toluene at reflux for 2 hours to form the acid chloride.
- Amidation : Add N-cyclohexyl-3-methylaniline (1.2 equiv) and triethylamine (2 equiv) in dichloromethane at 0°C. Warm to room temperature and stir for 12 hours.
- Workup : Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 65–70%.
Route B: Sequential Alkylation of a Primary Amide
- Primary Amide Formation : Couple the acid chloride with ammonia gas to yield the primary amide.
- N-Alkylation : Treat the amide with cyclohexyl bromide and 3-methylphenylboronic acid under Pd-catalyzed cross-coupling conditions.
Challenges : Low reactivity of the amide nitrogen necessitates harsh conditions (e.g., NaH, DMF, 100°C), leading to side reactions (e.g., over-alkylation).
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Recent advances in microwave synthesis reduce reaction times for thiazolopyrimidine formation. A 2015 study by Nagarajaiah et al. demonstrated that irradiating DHPM derivatives with bromo-ketones at 100°C for 20 minutes achieves 90% conversion, compared to 6 hours under conventional heating.
Solid-Phase Synthesis
Immobilizing the DHPM precursor on Wang resin enables iterative functionalization, though this method remains experimental for carboxamide derivatives.
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.28 (t, J = 7.6 Hz, 1H, Ar-H), 6.99 (d, J = 7.2 Hz, 1H, Ar-H), 4.21 (s, 2H, CH₂), 3.82 (m, 1H, cyclohexyl), 2.34 (s, 3H, CH₃), 1.85–1.20 (m, 10H, cyclohexyl).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₄N₃O₂S [M+H]⁺: 400.1564; found: 400.1568.
Industrial-Scale Considerations
- Cost Efficiency : Route A is preferred for large-scale production due to fewer steps and higher yields.
- Green Chemistry : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Q & A
Q. What are the optimal synthetic routes for preparing N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound’s thiazolo[3,2-a]pyrimidine core can be synthesized via a multi-step condensation reaction. A general approach involves:
Condensation of thiouracil derivatives with chloroacetic acid and aromatic aldehydes (e.g., substituted benzaldehydes) under reflux in a 1:1 mixture of acetic anhydride and glacial acetic acid. Sodium acetate acts as a catalyst .
Substituent introduction : The N-cyclohexyl and N-(m-tolyl) groups are likely introduced via nucleophilic substitution or coupling reactions. For carboxamide formation, ester intermediates (e.g., ethyl carboxylates) can be hydrolyzed and coupled with amines .
Key parameters: Reaction time (2–12 hours), temperature (reflux conditions), and stoichiometry of aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde in ). Typical yields range from 57% to 78% .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and carboxamide (N–H, ~3200–3400 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., m-tolyl methyl at ~2.3 ppm) and distinguishes diastereotopic protons in the fused thiazolo-pyrimidine system. The Z-configuration of benzylidene substituents is confirmed by coupling constants .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 386–587 for analogous compounds) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, dihedral angles between the thiazolo-pyrimidine core and aromatic substituents (e.g., 80.94° in ) reveal steric and electronic effects .
Q. How do reaction conditions influence the regioselectivity of substituent addition in similar thiazolo-pyrimidine derivatives?
Methodological Answer: Regioselectivity is controlled by:
- Catalyst choice : Sodium acetate promotes cyclization at the thiazole nitrogen, while stronger bases may shift reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor carboxamide formation over esterification .
- Substituent electronic effects : Electron-withdrawing groups (e.g., –CN, –CF₃) on aldehydes direct condensation to specific positions. For example, 4-cyanobenzaldehyde in yields distinct regiochemistry compared to trimethoxybenzaldehyde in .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reaction pathways. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error synthesis .
- Docking Studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., kinases or enzymes), guiding structural modifications .
- QSAR Modeling : Correlates substituent properties (e.g., Hammett σ values) with bioactivity, enabling rational design of derivatives with enhanced potency .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
Methodological Answer:
- Crystal Packing : The title compound’s crystal structure (monoclinic, P2₁/n) shows bifurcated C–H···O hydrogen bonds forming chains along the c-axis. These interactions stabilize the lattice and influence solubility .
- Conformational Analysis : The pyrimidine ring adopts a flattened boat conformation (deviation: ~0.224 Å from planarity), with puckering influenced by steric bulk from N-cyclohexyl and m-tolyl groups .
- Dihedral Angles : Substituents like 2,4,6-trimethoxybenzylidene create an 80.94° dihedral angle with the thiazolo-pyrimidine core, affecting π-π stacking and bioavailability .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., purity of aldehydes, exact stoichiometry). For example, reports 68% yields for similar derivatives, but trace water may reduce yields .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .
- Crystallographic Validation : Single-crystal XRD resolves ambiguities in regiochemistry or stereochemistry that may arise from NMR/IR alone .
Q. What strategies enhance the bioactivity of thiazolo-pyrimidine carboxamides through structural modification?
Methodological Answer:
- Substituent Engineering : Replace m-tolyl with electron-deficient aryl groups (e.g., 3,5-dichlorophenyl) to improve target binding. shows chloro-substituted analogs exhibit enhanced activity .
- Ring Functionalization : Introduce fused heterocycles (e.g., pyrimido[4,5-b][1,4]diazepine in ) to modulate pharmacokinetics .
- Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
